

In-Depth Technical Guide to Tilmicosin-d3: Commercial Availability and Scientific Applications

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Compound of Interest				
Compound Name:	Tilmicosin-d3			
Cat. No.:	B15611413	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tilmicosin-d3**, a deuterated analog of the macrolide antibiotic Tilmicosin. This document details its commercial suppliers, availability, and its critical role as an internal standard in quantitative analyses. Furthermore, it outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents diagrams illustrating its mechanism of action and a typical pharmacokinetic workflow.

Commercial Suppliers and Availability of Tilmicosind3

Tilmicosin-d3 is readily available from several reputable suppliers that cater to the research and development community. It is primarily intended for use as an internal standard for the quantification of tilmicosin in various biological matrices by GC- or LC-MS.[1][2] The table below summarizes the key information from prominent commercial suppliers.



Supplier	Available Quantities	Purity	Additional Information
Cayman Chemical	1 mg, 5 mg	≥99% deuterated forms (d1-d3)[2][3]	CAS Number: 2714486-61-8.[2] Intended for use as an internal standard.[2]
MedChemExpress	Custom	Deuterium labeled	For research use only. [4]
Bertin Bioreagent	1 mg, 5 mg	Not specified	Distributes Cayman Chemical products.[1]
CymitQuimica	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Not specified	Pricing available for some quantities.[5]
Sapphire Bioscience	1 mg, 5 mg	≥99% deuterated forms (d1-d3)[3]	Distributes Cayman Chemical products.[3]
Mithridion	25 mg	Not specified	Supplier is Gentaur.[6]

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of **Tilmicosin-d3** is as an internal standard in analytical chemistry, specifically for the quantification of Tilmicosin in biological samples using LC-MS/MS.[1][2] The stable isotope-labeled nature of **Tilmicosin-d3** ensures that it co-elutes with the unlabeled Tilmicosin and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Tilmicosin in Biological Matrices using LC-MS/MS with Tilmicosin-d3 Internal Standard

The following is a representative protocol synthesized from methodologies described in pharmacokinetic studies.[4][7] This protocol provides a framework for researchers to develop



their specific assays.

- 1. Materials and Reagents:
- Tilmicosin analytical standard
- Tilmicosin-d3 internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Biological matrix (e.g., plasma, serum, tissue homogenate) from control subjects
- Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
- 2. Preparation of Stock Solutions and Standards:
- Tilmicosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tilmicosin in methanol.
- **Tilmicosin-d3** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Tilmicosin-d3** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Tilmicosin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
- Internal Standard Working Solution: Dilute the **Tilmicosin-d3** stock solution to a final concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
- 3. Sample Preparation:
- Spiking: To an aliquot of the biological matrix (e.g., 100 μL of plasma), add a small volume of the Tilmicosin working standard solution and a fixed volume of the **Tilmicosin-d3** internal standard working solution.
- Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of acetonitrile) to the spiked sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.



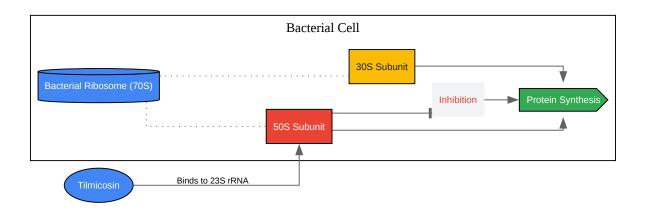
- Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
- SPE Cleanup (Optional): For complex matrices, a solid-phase extraction step may be necessary to remove interfering substances.
- 4. LC-MS/MS Analysis:
- · Liquid Chromatography (LC) System:
 - o Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: A typical flow rate for analytical LC-MS.
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS) System:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Tilmicosin: Monitor the transition of the precursor ion to a specific product ion.
 - Tilmicosin-d3: Monitor the corresponding transition for the deuterated analog.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Tilmicosin to Tilmicosin-d3
 against the concentration of the Tilmicosin standards.



• Determine the concentration of Tilmicosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

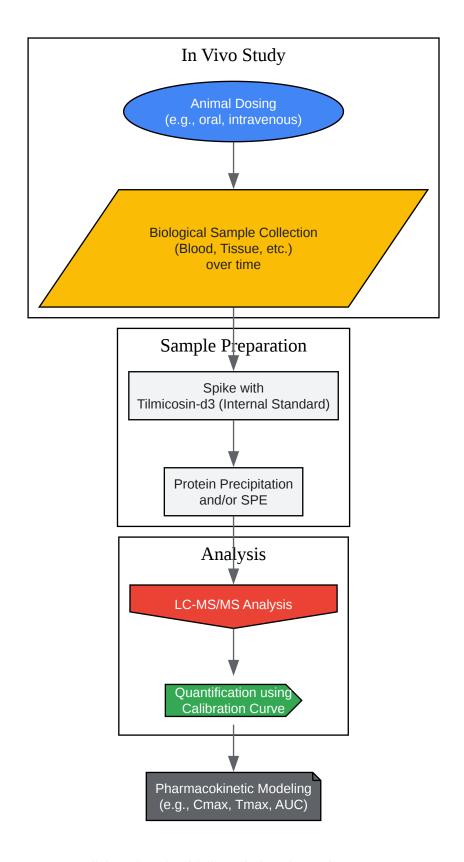
To further aid in the understanding of Tilmicosin's function and the application of its deuterated form, the following diagrams are provided.



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Caption: Mechanism of action of Tilmicosin in inhibiting bacterial protein synthesis.





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Caption: A typical experimental workflow for a pharmacokinetic study of Tilmicosin.



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